2-Methyl-1-(1H-pyrazol-4-yl)prop-2-en-1-ol
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Overview
Description
2-Methyl-1-(1H-pyrazol-4-yl)prop-2-en-1-ol is a chemical compound with the molecular formula C7H10N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1H-pyrazol-4-yl)prop-2-en-1-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . This reaction yields the desired compound in good yield and purity after recrystallization from hot methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(1H-pyrazol-4-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methyl-1-(1H-pyrazol-4-yl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anti-inflammatory agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(1H-pyrazol-4-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: A similar compound with a pyrazole ring and a morpholine group.
2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Another derivative of pyrazole with a benzaldehyde group.
Uniqueness
2-Methyl-1-(1H-pyrazol-4-yl)prop-2-en-1-ol is unique due to its specific structure, which combines a pyrazole ring with a propenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-methyl-1-(1H-pyrazol-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H10N2O/c1-5(2)7(10)6-3-8-9-4-6/h3-4,7,10H,1H2,2H3,(H,8,9) |
InChI Key |
QAMHNBNIUXEENG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C1=CNN=C1)O |
Origin of Product |
United States |
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